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Introduction
Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB), also known as Pseudolaric Acid B

(PAB), is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix

kaempferi). It has demonstrated potent anti-angiogenic properties, making it a compound of

significant interest for cancer therapy and other diseases characterized by excessive blood

vessel formation.[1][2] These application notes provide detailed protocols for key in vitro and ex

vivo anti-angiogenesis assays to evaluate the efficacy of DMDA-PAB, along with a summary of

its mechanism of action.

Mechanism of Action
DMDA-PAB exerts its anti-angiogenic effects through a dual mechanism. It directly inhibits the

proliferation, migration, and tube formation of endothelial cells.[1][2] Furthermore, it indirectly

suppresses angiogenesis by modulating the tumor microenvironment. Under hypoxic

conditions, often found in solid tumors, DMDA-PAB promotes the proteasome-mediated

degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] This reduction in HIF-1α protein

levels leads to a subsequent decrease in the secretion of Vascular Endothelial Growth Factor

(VEGF), a potent pro-angiogenic factor, from tumor cells.[1][2]
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DMDA-PAB has also been shown to antagonize the anti-apoptotic effect of VEGF in endothelial

cells by inhibiting the VEGF-induced tyrosine phosphorylation of its receptor, Kinase Insert

Domain-Containing Receptor/Fetal Liver Kinase-1 (KDR/flk-1). This, in turn, leads to a marked

decrease in the phosphorylation of downstream signaling molecules such as Akt and

Extracellular Signal-Regulated Kinases (ERK).[3]
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Caption: Signaling pathway of DMDA-PAB's anti-angiogenic action.

Quantitative Data Summary
The following tables summarize the quantitative data on the anti-angiogenic effects of DMDA-

PAB from published studies.

Table 1: In Vitro Anti-Angiogenic Activity of DMDA-PAB
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Assay Cell Line
DMDA-PAB
Concentration

Effect Reference

HUVEC

Proliferation
HUVEC 0.625 - 5 µM

Significant

inhibition after

72h

[3]

HUVEC

Migration
HUVEC 0.156 - 1.250 µM

Concentration-

dependent

inhibition

[4]

HUVEC Tube

Formation
HUVEC 0.313 - 2.5 µM

Potent, dose-

dependent

blockage of

VEGF-induced

tube formation

after 24h

[3]

VEGF Secretion MDA-MB-468
Concentration-

dependent

Decrease in

VEGF levels in

hypoxic cells

[1]

Table 2: In Vivo Anti-Angiogenic Activity of DMDA-PAB
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Assay Model
DMDA-PAB
Dosage

Effect Reference

Chick

Chorioallantoic

Membrane

(CAM) Assay

Chick Embryo 10 nmol per egg

Significant

suppression of in

vivo

angiogenesis

[1][2]

Matrigel Plug

Assay
Mouse Not specified

Reduced

angiogenesis

induced by

VEGF

[3]

Hepatocarcinom

a 22

Transplanted

Mouse Model

Mouse

25 mg/kg/day (in

combination with

5-Fu)

Promoted anti-

tumor efficacy,

lower

microvessel

density

[4]

Experimental Protocols
The following are detailed protocols for commonly used anti-angiogenesis assays, adapted for

the evaluation of DMDA-PAB.

Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form three-dimensional, capillary-

like structures when cultured on a basement membrane extract.
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Coat 96-well plate with
Basement Membrane Extract (BME)

Incubate at 37°C to allow gel formation

Seed HUVECs onto the BME gel

Add DMDA-PAB at desired concentrations
(e.g., 0.3 - 2.5 µM)

Incubate for 4-18 hours at 37°C

Visualize and quantify tube formation
(e.g., tube length, branch points)

Click to download full resolution via product page

Caption: Workflow for the endothelial cell tube formation assay.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial cell growth medium

Basement Membrane Extract (BME), such as Matrigel®

DMDA-PAB stock solution (dissolved in a suitable solvent, e.g., DMSO)
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96-well tissue culture plates

Incubator (37°C, 5% CO₂)

Inverted microscope with a camera

Protocol:

Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to

each well of a pre-chilled 96-well plate.

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into

a gel.

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a

concentration of 2-4 x 10⁵ cells/mL.

Treatment: Prepare serial dilutions of DMDA-PAB in endothelial cell growth medium to

achieve final concentrations ranging from approximately 0.3 µM to 2.5 µM.[3] A vehicle

control (medium with the same concentration of solvent used for the DMDA-PAB stock)

should be included.

Incubation: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately

add the DMDA-PAB dilutions or vehicle control to the respective wells.

Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours.[5]

Visualization and Quantification: After incubation, examine the formation of capillary-like

structures using an inverted microscope. Capture images of multiple fields per well. The

extent of tube formation can be quantified by measuring parameters such as the total tube

length, number of branch points, and total number of loops using image analysis software

(e.g., ImageJ with an angiogenesis plugin).

Chick Chorioallantoic Membrane (CAM) Assay
This ex vivo assay uses the highly vascularized chorioallantoic membrane of a developing

chick embryo to assess the pro- or anti-angiogenic potential of a substance.
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Incubate fertilized chicken eggs for 3 days

Create a window in the eggshell to expose the CAM

Apply a carrier (e.g., gelatin sponge)
containing DMDA-PAB (e.g., 10 nmol) onto the CAM

Seal the window and re-incubate for 48-72 hours

Observe and quantify the inhibition of
blood vessel formation around the carrier

Click to download full resolution via product page

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Materials:

Fertilized chicken or quail eggs

Egg incubator

Sterile forceps and scissors

DMDA-PAB solution

Sterile carrier material (e.g., gelatin sponge, filter paper discs)

Stereomicroscope with a camera
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Protocol:

Egg Incubation: Incubate fertilized chicken eggs at 37-38°C with humidity for 3 days.

Windowing: On day 3, carefully create a small window in the eggshell to expose the CAM,

avoiding damage to the underlying membrane and embryo.

Sample Application: Prepare the DMDA-PAB solution. A dosage of 10 nmol per egg has

been shown to be effective.[1][2] Saturate a small, sterile carrier, such as a gelatin sponge,

with the DMDA-PAB solution or a vehicle control.

Gently place the carrier onto the CAM in an area with a moderate density of blood vessels.

Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an

additional 48-72 hours.

Analysis: After the incubation period, re-open the window and observe the vasculature

around the carrier using a stereomicroscope. Anti-angiogenic effects are characterized by an

avascular zone around the carrier and a reduction in the number and density of surrounding

blood vessels. Capture images for quantification. The number of blood vessels converging

towards the carrier can be counted, and the area of the avascular zone can be measured.

Aortic Ring Assay
This ex vivo assay utilizes segments of aorta cultured in a three-dimensional matrix to study the

sprouting of new microvessels. It provides a model that closely mimics several aspects of in

vivo angiogenesis.
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Dissect thoracic aorta from a rat or mouse

Clean and section the aorta into ~1 mm thick rings

Embed aortic rings in a 3D matrix
(e.g., collagen or BME) in a 48-well plate

Add culture medium containing
DMDA-PAB at desired concentrations

Incubate for 7-14 days, changing the medium every 2-3 days

Monitor and quantify microvessel sprouting from the rings

Click to download full resolution via product page

Caption: Workflow for the aortic ring assay.

Materials:

Sprague-Dawley rats or C57BL/6 mice

Surgical instruments

Culture medium (e.g., endothelial cell basal medium supplemented with serum)

3D matrix (e.g., type I collagen gel, BME)
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DMDA-PAB stock solution

48-well tissue culture plates

Incubator (37°C, 5% CO₂)

Inverted microscope with a camera

Protocol:

Aorta Dissection: Euthanize a rat or mouse according to approved institutional guidelines.

Dissect the thoracic aorta under sterile conditions.[6]

Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and section it into 1

mm thick rings.[6]

Embedding: Place a layer of the 3D matrix (e.g., 150 µL of BME or collagen gel) in each well

of a 48-well plate and allow it to solidify at 37°C.[6] Place a single aortic ring in the center of

each well and cover it with another layer of the matrix.[6][7]

Treatment: After the top layer has solidified, add culture medium containing the desired

concentrations of DMDA-PAB or vehicle control to each well.

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 7 to 14 days. Replace the

medium with fresh medium containing DMDA-PAB or vehicle control every 2-3 days.

Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using an

inverted microscope. Capture images at regular intervals. The extent of angiogenesis can be

quantified by measuring the length and number of sprouts originating from the aortic ring

using image analysis software.

Conclusion
Demethoxydeacetoxypseudolaric Acid B is a promising anti-angiogenic agent with a well-

defined mechanism of action. The protocols detailed in these application notes provide robust

and reproducible methods for evaluating the anti-angiogenic potential of DMDA-PAB and

similar compounds. For comprehensive characterization, it is recommended to utilize a

combination of these in vitro and ex vivo assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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